Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound characterized by the presence of both a thieno and pyridine ring system. Its chemical structure features a chlorinated thieno moiety and an ethyl ester functional group, contributing to its unique properties. The compound has a molecular formula of and a molecular weight of approximately 241.69 g/mol. It is recognized for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various bioactive compounds .
Research indicates that compounds related to ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate exhibit significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. These compounds have been studied for their potential as:
The synthesis of ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions:
Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate has potential applications in several domains:
Interaction studies involving ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate focus on its binding affinity with biological targets:
Several compounds share structural similarities with ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 7-bromo-thieno[2,3-c]pyridine-2-carboxylate | Bromine substituent instead of chlorine | |
Ethyl 3-chloro-thieno[2,3-c]pyridine-2-carboxylate | Chlorine at position 3 | |
Ethyl 5-chloro-thieno[3,4-b]pyridine-6-carboxylate | Different ring structure |
Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate is unique due to its specific substitution pattern on the thieno-pyridine framework, which influences its biological activity and chemical reactivity compared to other similar compounds. The presence of the chlorine atom at the 7-position enhances its potential as a pharmacological agent by providing specific interaction capabilities with biological targets.